2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
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Description
The compound “2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups including an amine, a pyridine, a triazole, a thiazole, and an acetamide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-amino-5-(pyridin-2(3)-Yl)-1,2,4-triazole (4H)-3-ylthio acetamide derivatives as potential anti-inflammatory substances has been described . Another study reported the synthesis of related compounds under various reaction conditions .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the reducing power activity of test compounds was carried out at different concentrations .Scientific Research Applications
Antimicrobial Applications
Compounds containing the 1,2,4-triazole ring system, similar to the chemical , have been synthesized and evaluated for their antimicrobial properties. These compounds have shown potential as antibacterial and antifungal agents due to their wide range of pharmaceutical activities. For instance, a series of derivatives synthesized through the condensation of 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol with 2-Chloro-N-(aryl)acetamide exhibited significant in-vitro antibacterial, antifungal, and anti-tuberculosis activity (B. Mahyavanshi Jyotindra, A. Parmar Kokila, K. Mahato Anil, 2011).
Antitumor Applications
Research into the antitumor activity of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, including compounds with functionalities similar to the subject chemical, has shown promising results. These compounds, synthesized through various reactions starting from 2-cyano-N-(thiazol-2-yl) acetamide, demonstrated inhibitory effects on different cell lines, highlighting their potential as antitumor agents (M. Albratty, K. El-Sharkawy, Shamsher Alam, 2017).
Insecticidal Applications
The synthesis of heterocycles incorporating a thiadiazole moiety, starting from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, led to the creation of compounds with potential insecticidal properties against the cotton leafworm, Spodoptera littoralis. This underscores the versatility of such chemical structures in developing agents for agricultural protection (A. Fadda, M. Salam, E. Tawfik, E. Anwar, H. Etman, 2017).
properties
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7OS2/c13-19-10(8-2-1-3-14-6-8)17-18-12(19)22-7-9(20)16-11-15-4-5-21-11/h1-6H,7,13H2,(H,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMOOIWRRQFXLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2N)SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide |
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